2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile
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Overview
Description
2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile is a heterocyclic compound with a pyridine ring structure
Mechanism of Action
Target of Action
The primary target of 2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .
Mode of Action
This compound acts as an effective inhibitor of the hUP1 enzyme . By inhibiting this enzyme, the compound increases the intracellular level of Urd . This leads to a decrease in cell proliferation, primarily through cell cycle arrest and senescence .
Biochemical Pathways
The action of this compound affects the biochemical pathway involving uridine. By inhibiting the hUP1 enzyme, the compound disrupts the normal metabolism of uridine, leading to an increase in its intracellular concentration . This affects various cellular processes, including RNA synthesis, which is a crucial part of cell proliferation .
Pharmacokinetics
The compound’s ability to inhibit the hUP1 enzyme suggests that it can effectively reach its target within cells .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation, primarily through cell cycle arrest and senescence . This is achieved by increasing the intracellular level of Urd, which disrupts normal cellular processes such as RNA synthesis .
Biochemical Analysis
Cellular Effects
Some studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile can be achieved through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in the presence of sulfuric acid . This reaction proceeds through the protonation of the carbonyl group, followed by nucleophilic addition of water, leading to the formation of the desired product.
Another method involves a one-pot synthesis where tetracyanoethylene reacts with ketones in the presence of a catalytic quantity of hydrochloric acid . This method increases the overall yield and reduces the duration of the experiment.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Methyl-6-oxo-1,6-dihydropyridine-3,4-dicarbonitrile can be compared with other similar compounds, such as:
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
6-Amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles: These derivatives have shown antidote effects against herbicides and possess anticorrosion properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-6-oxo-1H-pyridine-3,4-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c1-5-7(4-10)6(3-9)2-8(12)11-5/h2H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNLNCFGFXMTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=O)N1)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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